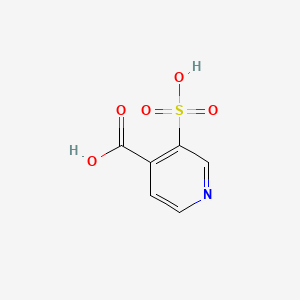

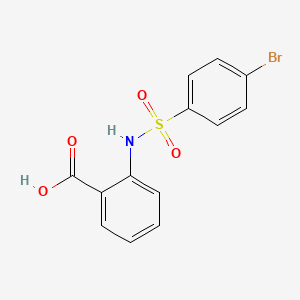

Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-

Overview

Description

“Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” is an organic compound that belongs to the class of sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Synthesis Analysis

The synthesis of compounds similar to “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” can be analyzed through the study of electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” can be analyzed through various techniques . For instance, benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The crystal structure is monoclinic . The presence of the aromatic ring gives this compound a faintly pleasant odor .Scientific Research Applications

Electrochemical Cleavage of Azo Bond

The electrochemical reduction of benzoic acid derivatives, specifically those with azo bonds, has been studied in aqueous solutions. The research found that the electrochemical behavior of these compounds significantly depends on the position of substituents relative to the azo bridge and the pH of the solution. These compounds are reduced predominantly as hydrazone tautomers, leading to the formation of hydrazo compounds and ultimately resulting in 5-amino salicylic acid and sulfanilic acid. This study sheds light on the mechanism and kinetics of electrochemical cleavage, proposing that the activated complex formation with simultaneous loss of one proton is crucial (Mandić, Nigović, & Šimunić, 2004).

Meta-C–H Functionalization

Benzoic acid derivatives are pivotal in drug molecules and natural products. A study on the selective C–H bond functionalization of these derivatives has provided a new method for meta-C–H olefination using a nitrile-based sulfonamide template. This process uses molecular oxygen as the terminal oxidant and offers a new avenue for the step-economical synthesis of organic compounds (Li, Cai, Ji, Yang, & Li, 2016).

BIO-POTENT Sulfonamides

Research into 4-(substituted phenylsulfonamido)benzoic acids has resulted in the synthesis of compounds with high antimicrobial activities. These findings are significant for the development of new antimicrobial agents, showcasing the potential of benzoic acid derivatives in combating microbial resistance (Dineshkumar & Thirunarayanan, 2019).

Copper-mediated Ortho C-H Sulfonylation

A study has demonstrated the successful copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives. This process highlights the efficiency and regioselectivity of sulfonylation, opening up new possibilities for the synthesis of aryl sulfones (Liu et al., 2015).

EP1 Receptor Selective Antagonists

Investigations into the sulfonamido benzoic acid derivatives have led to the discovery of new EP1 receptor selective antagonists. These compounds exhibit optimized antagonist activity and hold promise for therapeutic applications in treating conditions mediated by the EP1 receptor (Naganawa et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Mode of Action

The compound interacts with its targets through a free radical reaction . The initiating step involves the loss of the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The compound’s lipophilic character, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of biofilms by Gram-positive pathogens

Pharmacokinetics

The compound’s lipophilic character suggests it may have good absorption and distribution characteristics .

Result of Action

The compound’s action results in antimicrobial activity against bacterial and fungal strains, with a particular effectiveness against Gram-positive pathogens . It also exhibits antioxidant activity .

Safety and Hazards

The safety and hazards of “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” can be analyzed through safety data sheets . For instance, benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) .

Future Directions

The future directions of “Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)-” can be inferred from the ongoing research and studies . For instance, the results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCZXFGZZGTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199017 | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51012-29-4 | |

| Record name | 2-[[(4-Bromophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-bromophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)